REACTION_SMILES
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[ClH:1].[NH2:2][CH2:3][C:4]([CH2:5][CH2:6][C:7](=[O:8])[OH:9])=[O:10].[OH:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[ClH:1].[NH2:2][CH2:3][C:4]([CH2:5][CH2:6][C:7](=[O:8])[O:9][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(=O)CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCC(=O)CCC(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |